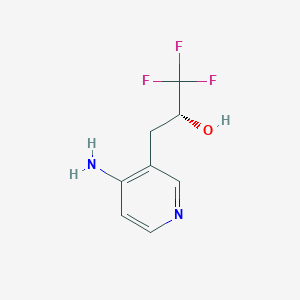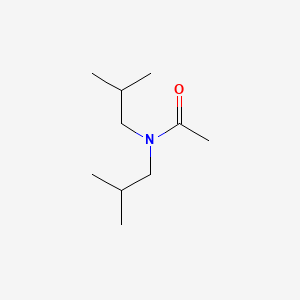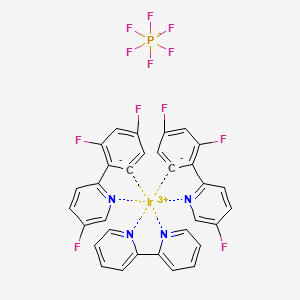
2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate is a complex organometallic compound. It is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications. The compound consists of an iridium(3+) core coordinated with 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine and 2-pyridin-2-ylpyridine ligands, with hexafluorophosphate as the counterion.
Métodos De Preparación
The synthesis of 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate typically involves the following steps:
Ligand Synthesis: The ligands 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine and 2-pyridin-2-ylpyridine are synthesized separately through multi-step organic reactions.
Complex Formation: The ligands are then reacted with an iridium(III) precursor, such as iridium(III) chloride, under specific conditions to form the desired complex.
Purification: The resulting complex is purified using techniques like recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where ligands are replaced by other functional groups under specific conditions.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and C-H activation.
Biology: The compound is studied for its potential use in bioimaging and as a therapeutic agent due to its luminescent properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in photodynamic therapy.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate involves its interaction with molecular targets through coordination chemistry. The iridium(3+) core plays a crucial role in facilitating various chemical reactions by providing a stable coordination environment for the ligands. The compound’s luminescent properties are attributed to the electronic transitions within the iridium-ligand complex.
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate stands out due to its unique combination of ligands and the presence of iridium(3+). Similar compounds include:
- 2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);2,2’-bipyridine;hexafluorophosphate
- 2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate
These compounds share similar structural features but differ in their ligand composition, leading to variations in their chemical and physical properties.
Propiedades
Fórmula molecular |
C32H18F12IrN4P |
|---|---|
Peso molecular |
909.7 g/mol |
Nombre IUPAC |
2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate |
InChI |
InChI=1S/2C11H5F3N.C10H8N2.F6P.Ir/c2*12-7-1-3-9(10(14)5-7)11-4-2-8(13)6-15-11;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-8H;;/q2*-1;;-1;+3 |
Clave InChI |
HZBQREWMRMVZNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


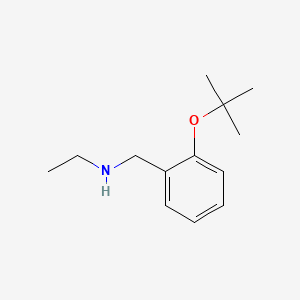

![4-Methyl-1-(1-phenylvinyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13911174.png)
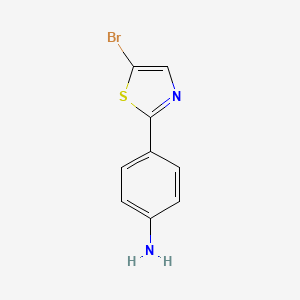
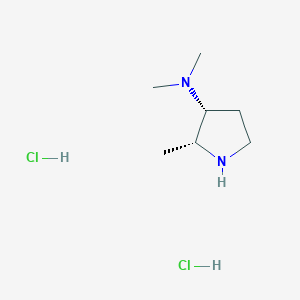
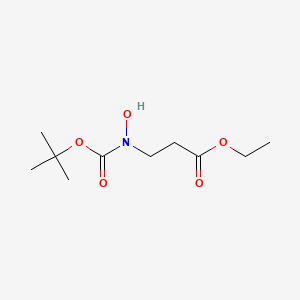
![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-1,3-thiazol-3-ium](/img/structure/B13911193.png)
![Tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate](/img/structure/B13911203.png)
![6-Methyl-2,6-diazabicyclo[3.2.0]heptane;bis(2,2,2-trifluoroacetic acid)](/img/structure/B13911227.png)
